molecular formula C12H19NO2 B3270367 3-methoxy-N-[(2-methoxyphenyl)methyl]propan-1-amine CAS No. 52505-13-2

3-methoxy-N-[(2-methoxyphenyl)methyl]propan-1-amine

Cat. No. B3270367
CAS RN: 52505-13-2
M. Wt: 209.28 g/mol
InChI Key: FGXNVMYJKDGSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-[(2-methoxyphenyl)methyl]propan-1-amine is a chemical compound that belongs to the class of phenethylamines. It is also known as 2C-E, a synthetic psychoactive substance that has gained popularity in recent years due to its hallucinogenic effects. The chemical structure of 2C-E is similar to other synthetic drugs, such as MDMA and LSD. However, the mechanism of action and physiological effects of 2C-E are different.

Mechanism of Action

The mechanism of action of 2C-E involves the activation of serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in modulating the effects of serotonin, a neurotransmitter that is involved in regulating mood, cognition, and perception. Activation of the 5-HT2A receptor by 2C-E leads to changes in neural activity in the prefrontal cortex and other brain regions. This results in altered perception, cognition, and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2C-E include changes in heart rate, blood pressure, and body temperature. It also causes changes in perception, cognition, and mood. These effects are dose-dependent and can vary among individuals. The effects of 2C-E can last for several hours, with peak effects occurring within 2-4 hours after ingestion.

Advantages and Limitations for Lab Experiments

The advantages of using 2C-E in lab experiments include its ability to activate serotonin receptors and induce changes in neural activity. This makes it a useful tool for studying the effects of serotonin on the brain. However, the use of 2C-E in lab experiments is limited by its potential for abuse and its legal status in many countries. Researchers must adhere to strict regulations and ethical guidelines when using 2C-E in scientific research.

Future Directions

For research on 2C-E include studying its effects on different brain regions and neurotransmitter systems, as well as its potential therapeutic uses. However, the potential risks and adverse effects of 2C-E must be carefully considered before any clinical trials are conducted.

Scientific Research Applications

2C-E has been used in scientific research to study its effects on the central nervous system. It has been shown to activate serotonin receptors, which are involved in regulating mood, cognition, and perception. 2C-E has also been found to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation. These effects of 2C-E have been studied in animal models and in vitro experiments.

properties

IUPAC Name

3-methoxy-N-[(2-methoxyphenyl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-14-9-5-8-13-10-11-6-3-4-7-12(11)15-2/h3-4,6-7,13H,5,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXNVMYJKDGSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397368
Record name 3-Methoxy-N-[(2-methoxyphenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52505-13-2
Record name 2-Methoxy-N-(3-methoxypropyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52505-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-N-[(2-methoxyphenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methoxy-N-[(2-methoxyphenyl)methyl]propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-methoxy-N-[(2-methoxyphenyl)methyl]propan-1-amine
Reactant of Route 3
Reactant of Route 3
3-methoxy-N-[(2-methoxyphenyl)methyl]propan-1-amine
Reactant of Route 4
Reactant of Route 4
3-methoxy-N-[(2-methoxyphenyl)methyl]propan-1-amine
Reactant of Route 5
Reactant of Route 5
3-methoxy-N-[(2-methoxyphenyl)methyl]propan-1-amine
Reactant of Route 6
Reactant of Route 6
3-methoxy-N-[(2-methoxyphenyl)methyl]propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.